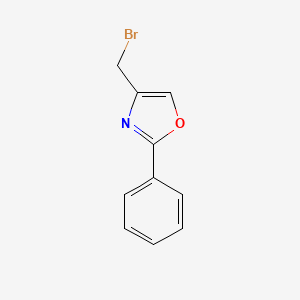

4-Bromomethyl-2-phenyl-oxazole

説明

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical and Biological Sciences

Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. irjmets.com This structural motif is a cornerstone in medicinal chemistry, material science, and organic synthesis. irjmets.com The unique electronic properties and structural flexibility of the oxazole ring allow for a wide range of chemical modifications and interactions with biological targets. irjmets.comtandfonline.com

Oxazole derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. irjmets.comtandfonline.comigi-global.com The ability of the oxazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it a valuable pharmacophore in drug design. tandfonline.comrsc.org This versatility has led to the development of several FDA-approved drugs containing the oxazole nucleus, such as the anti-inflammatory drug Oxaprozin and the antibacterial agent Linezolid. tandfonline.comrsc.org

Beyond pharmaceuticals, oxazole-based compounds are utilized in the development of fluorescent dyes, polymers, and other advanced materials, highlighting their importance in material science. irjmets.com Their role as versatile building blocks in organic synthesis allows for the construction of more complex molecular architectures. irjmets.com

Overview of 4-Bromomethyl-2-phenyl-oxazole's Role and Potential in Academic Research

This compound is a bifunctional molecule featuring a stable 2-phenyloxazole (B1349099) core and a reactive bromomethyl group at the 4-position. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. cymitquimica.com The bromomethyl group serves as a key handle for introducing various functionalities through nucleophilic substitution reactions. vulcanchem.com This reactivity allows chemists to readily modify the core structure and synthesize a diverse library of new oxazole derivatives for further investigation.

The presence of the phenyl group at the 2-position and the oxazole ring itself provides a rigid scaffold that can be strategically functionalized. vulcanchem.com The combination of the reactive bromomethyl group and the stable aromatic core makes this compound a versatile building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. vulcanchem.com For instance, it can be used to synthesize potential enzyme inhibitors or fluorescent probes for biological imaging. vulcanchem.com

The study of this compound and its reactions contributes to a deeper understanding of oxazole chemistry and facilitates the discovery of novel compounds with desired biological or material properties. Its utility as a synthetic intermediate ensures its continued importance in academic and industrial research settings focused on the development of new pharmaceuticals and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(bromomethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUZYSXNOXTGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697808 | |

| Record name | 4-(Bromomethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99073-82-2 | |

| Record name | 4-(Bromomethyl)-2-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99073-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 2 Phenyl Oxazole and Its Analogues

Strategies for Introducing the Bromomethyl Moiety at Position 4

Functionalization of a pre-synthesized 4-methyl-2-phenyl-oxazole is a common and direct route to the target compound. This approach relies on the selective activation and substitution of the methyl group's C-H bonds without affecting the stability of the aromatic oxazole (B20620) core.

The conversion of a 4-methyl group to a 4-bromomethyl group on the 2-phenyl-oxazole core is typically achieved via a free-radical halogenation reaction. The methyl group at the C4 position is analogous to a benzylic position, as it is adjacent to the aromatic oxazole ring system, making it susceptible to radical-mediated substitution.

The most prevalent method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source. wikipedia.org This reaction is carried out in a non-polar solvent, most commonly carbon tetrachloride (CCl₄), and requires the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light. wikipedia.org The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over competitive electrophilic addition to the oxazole ring's double bonds. masterorganicchemistry.com

The mechanism proceeds through a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the 4-methyl group to form hydrogen bromide (HBr) and a resonance-stabilized 4-(methyl-radical)-2-phenyl-oxazole intermediate. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired 4-bromomethyl-2-phenyl-oxazole and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine.

Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.

Table 1: Typical Conditions for Wohl-Ziegler Bromination of 4-Methyl-2-phenyl-oxazole

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective radical substitution. masterorganicchemistry.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar solvent that favors the radical pathway and is inert to the conditions. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. wikipedia.org |

| Energy Source | Heat or UV light | Provides energy for initiator decomposition and propagation. |

| Stoichiometry | ~1.1 equivalents of NBS | Ensures complete conversion of the starting material while minimizing dibromination. |

Understanding the regioselectivity of direct halogenation on the oxazole ring is essential, as this represents a potential competing pathway to the desired side-chain bromination. The oxazole ring is an electron-deficient heterocycle, but it can still undergo electrophilic substitution. clockss.org The electron density within the oxazole nucleus is generally highest at the C5 position, followed by C4, with the C2 position being the most electron-deficient. clockss.orgsemanticscholar.org

Consequently, electrophilic halogenation with reagents like molecular bromine (Br₂) tends to occur preferentially at the C5 position. clockss.org For example, the direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole results in substitution at the C5 position. researchgate.net This inherent reactivity highlights why radical conditions are necessary for selectively targeting the 4-methyl group. Using electrophilic conditions (e.g., Br₂ in a polar solvent) on 4-methyl-2-phenyl-oxazole would likely yield 5-bromo-4-methyl-2-phenyl-oxazole as a significant byproduct.

Therefore, the choice of halogenating agent and reaction conditions dictates the outcome:

Radical Conditions (NBS, CCl₄, initiator): Favors substitution on the C4-alkyl side chain. wikipedia.org

Electrophilic Conditions (Br₂, polar solvent): Favors substitution on the C5 position of the oxazole ring. clockss.org

Metal-catalyzed C-H activation has also emerged as a modern strategy for the regioselective halogenation of heterocycles, although this is more commonly applied to direct C-H bonds on the ring itself rather than on alkyl substituents. semanticscholar.orgnih.gov

General Oxazole Ring Formation Methodologies Applicable to 2-Phenyl-Oxazole Scaffolds

Constructing the 2-phenyl-oxazole core is a fundamental aspect of synthesizing the target compound and its analogues. Several classic and modern named reactions are applicable for creating the 2,4-disubstituted oxazole scaffold.

The Fischer oxazole synthesis, discovered in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride in a solvent like dry ether. wikipedia.orgcutm.ac.in

The mechanism begins with the acid-catalyzed reaction between the cyanohydrin and the aldehyde, leading to a cyclization and subsequent dehydration to form the aromatic oxazole ring. For instance, the reaction of benzaldehyde (B42025) cyanohydrin (mandelonitrile) with another aldehyde can produce a 2-phenyl-5-substituted oxazole. wikipedia.org To apply this synthesis for a 2-phenyl-4-methyl-oxazole, one would conceptually need to react benzaldehyde with a cyanohydrin derived from acetone (B3395972) or a related ketone, which is a less common application of the classical method that typically uses two different aldehydes.

Modern adaptations have sought to broaden the substrate scope of the Fischer synthesis. One such modification involves the use of α-hydroxy-amides instead of cyanohydrins, which allows for the synthesis of a wider range of substituted oxazoles, moving beyond the traditional limitation to diaryloxazoles. wikipedia.org

The Bredereck reaction is a highly effective and straightforward method for synthesizing substituted oxazoles, particularly 2,4-disubstituted patterns. ijpsonline.com The reaction involves the condensation of an α-haloketone with an amide. ijpsonline.comijpsonline.com

To prepare the 4-methyl-2-phenyl-oxazole precursor, the Bredereck reaction provides a direct route by reacting benzamide (B126) with an α-haloketone such as chloroacetone (B47974) or bromoacetone. The nitrogen of the benzamide acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

Table 2: Reactant Pairing in the Bredereck Reaction for 2-Phenyl-4-Alkyl-Oxazoles

| 2-Substituent Source (Amide) | 4-Substituent Source (α-Haloketone) | Product |

| Benzamide | Chloroacetone | 4-Methyl-2-phenyl-oxazole |

| Benzamide | 2-Bromopropiophenone | 4-Methyl-2,5-diphenyl-oxazole |

| Acetamide | 2,4'-Dibromoacetophenone | 4-(4-Bromophenyl)-2-methyl-oxazole chemicalbook.com |

Optimized protocols have been developed to improve the efficiency and conditions of this reaction. For example, some modern variations utilize α-hydroxyketones as starting materials in place of α-haloketones, offering a potentially milder and more environmentally friendly alternative. ijpsonline.com

The Van Leusen oxazole synthesis is a versatile and widely used method for forming the oxazole ring, first reported in 1972. ijpsonline.comnih.gov The classical reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org In this process, TosMIC acts as a C2N1 synthon. nih.gov The reaction proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization. An elimination of the toluenesulfinic acid (TosH) group from the resulting oxazoline (B21484) intermediate yields the final oxazole product. nih.govwikipedia.org

The standard Van Leusen synthesis produces 5-substituted oxazoles, where the substituent is derived from the starting aldehyde. ijpsonline.commdpi.com Therefore, the direct synthesis of a 2-phenyl-4-methyl-oxazole via the classic one-pot reaction of an aldehyde and TosMIC is not feasible.

However, modifications and multi-component versions of the Van Leusen reaction have been developed to access different substitution patterns. For example, a one-pot synthesis of 4,5-disubstituted oxazoles can be achieved by reacting TosMIC with an aldehyde and an aliphatic halide in an ionic liquid. nih.gov This variant could potentially be adapted to generate the desired 2-phenyl-4-methyl-oxazole scaffold, though it represents a more complex approach compared to the Bredereck synthesis for this specific target. Other protocols have been developed for the synthesis of 4,5-disubstituted imidazoles and oxazoles from aryl-substituted TosMIC reagents and aldehydes. acs.org

Cycloisomerization Reactions of Propargylic Amides

Cycloisomerization of propargylic amides has emerged as a powerful and atom-economical method for the synthesis of polysubstituted oxazoles. This approach typically involves the intramolecular rearrangement of a readily available propargylic amide precursor to form the oxazole core.

One practical and mild approach involves the use of silica (B1680970) gel to mediate the cycloisomerization of alkynyl amides, yielding 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction is believed to proceed through the formation of an oxazoline intermediate, which then isomerizes to the final oxazole product. The rate-limiting step in this conversion is often the isomerization of the oxazoline to the oxazole. This methodology has been successfully applied to the synthesis of various oxazole derivatives, including those with alkyl, alkenyl, and acetate (B1210297) functionalities.

Brønsted acids have also been employed to catalyze the cycloisomerization of propargylic amides. A transition metal-free method utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to facilitate the reaction. This approach has proven effective for a wide range of substrates, including those containing reactive functionalities like a brominated alkyl chain. For instance, a propargylic amide bearing a brominated alkyl chain was successfully transformed into the corresponding brominated oxazole in 85% yield using acetyl bromide in HFIP. Another efficient one-pot tandem process involves the use of p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst for both the initial propargylation of an amide with a propargylic alcohol and the subsequent cycloisomerization to the oxazole. This method is rapid, air-tolerant, and accommodates a variety of functional groups.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Silica Gel | Alkynyl Amide | 2,5-Disubstituted Oxazole | 90 | |

| AcBr/HFIP | Propargylic Amide with Brominated Alkyl Chain | Brominated Oxazole | 85 | |

| PTSA | Propargylic Alcohol and Amide | Substituted Oxazole | up to 90 |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a versatile and efficient platform for the synthesis of oxazole derivatives, often proceeding under mild conditions with high functional group tolerance. Various metals, including copper, gold, palladium, and rhodium, have been successfully employed to catalyze the formation of the oxazole ring.

Copper catalysts have been extensively used in the synthesis of oxazoles. One efficient method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to provide trisubstituted oxazoles. This approach is notable for its use of molecular oxygen as an environmentally friendly oxidant and demonstrates high atom economy. Another strategy involves a two-step synthesis of 2-phenyl-4,5-substituted oxazoles utilizing copper as a catalyst. This reaction proceeds through the nucleophilic ring-opening of a 4-bis(methylthio)methylene-2-phenyloxazole-5-one template. Furthermore, a facile synthesis of 2,4,5-trisubstituted oxazoles has been described through an oxidative, copper-catalyzed, and solvent-free annulation of α-methylene ketones and benzylamines under a molecular oxygen atmosphere. This method is noteworthy for the abstraction of six hydrogen atoms and the formation of both C-O and C-N bonds. A chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine derivatives has also been achieved through copper-catalyzed reactions, where selective C-O or C-N coupling is controlled by directing groups.

| Catalyst | Reactants | Product | Key Features | Reference |

| CuBr₂ | Amines, Alkynes, O₂ | Trisubstituted Oxazoles | Aerobic, Dehydrogenative Annulation | |

| Copper Catalyst | α-Methylene Ketones, Benzylamines, O₂ | 2,4,5-Trisubstituted Oxazoles | Solvent-free, Aerobic Oxidation | |

| Cu(OAc)₂ | Phenylalanine Derivatives | 2,4,5-Trisubstituted Oxazoles | Chemodivergent, Selective C-O Coupling |

Gold catalysts are particularly effective in promoting the cyclization of N-propargylcarboxamides to form oxazoles under mild reaction conditions. Homogeneous catalysis by AuCl₃ allows for the synthesis of 2,5-disubstituted oxazoles, where an intermediate 5-methylene-4,5-dihydrooxazole can be observed and even isolated. A combination of gold catalysis and radical chemistry has been utilized to construct 5-oxazole ketones from internal N-propargylamides. In this process, a vinyl-gold intermediate is formed, which is then attacked by in situ generated NO radicals. Furthermore, a domino gold catalysis/oxidation by dioxygen has been reported for the transformation of propargylic amides into functionalized 2,5-disubstituted oxazoles. This reaction proceeds through a radical pathway for the autoxidation step. A dual-catalysis strategy merging gold/copper catalysis with copper/photoredox catalysis under blue light irradiation has been developed for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides. The copper catalyst in this system accelerates the protodeauration of the vinyl gold intermediate and enhances the photoredox cycle.

| Catalyst System | Substrate | Product | Key Features | Reference |

| AuCl₃ | N-Propargylcarboxamides | 2,5-Disubstituted Oxazoles | Mild conditions, Observable intermediate | |

| Ph₃PAuCl / 4-MeO-TEMPO | Internal N-Propargylamides | 5-Oxazole Ketones | Gold catalysis combined with radical chemistry | |

| Gold(I) Catalyst / O₂ | Propargylic Amides | Functionalized 2,5-Disubstituted Oxazoles | Domino catalysis/oxidation | |

| XPhosAuNTf₂ / Cu(TFA)₂ / fac-Ir(ppy)₃ | N-Propargylamides, Alkyl Halides | Alkyl Oxazoles | Dual gold/photoredox catalysis |

Palladium catalysis offers efficient routes to highly substituted oxazoles through various C-H activation and cross-coupling strategies. A highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones involves sequential C-N and C-O bond formations in one step, utilizing palladium acetate as the catalyst. This approach is valued for its use of readily available starting materials and operational simplicity. Another protocol for the assembly of 2,4,5-trisubstituted oxazoles involves the palladium-catalyzed C-H activation of simple arenes and a cascade reaction with functionalized aliphatic nitriles. This transformation proceeds under redox-neutral conditions with high atom-economy. A novel palladium-catalyzed and copper-mediated cascade oxidative cyclization has also been developed for the regioselective synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source.

| Catalyst System | Reactants | Product | Key Features | Reference |

| Palladium Acetate / K₂S₂O₈ / CuBr₂ | Amides, Ketones | Oxazole Derivatives | Sequential C-N/C-O bond formation | |

| Palladium Catalyst | Simple Arenes, Aliphatic Nitriles | 2,4,5-Trisubstituted Oxazoles | C-H activation, Redox-neutral | |

| Palladium / Copper | Not specified | Trisubstituted Oxazoles | Cascade oxidative cyclization, Water as oxygen source |

Rhodium catalysts have proven effective in the synthesis of oxazoles through various reaction pathways, including those involving carbene intermediates and annulation reactions. The reaction of α-diazo-β-keto-carboxylates and -phosphonates with arenecarboxamides catalyzed by dirhodium tetraacetate yields 2-aryloxazole-4-carboxylates and 4-phosphonates. Interestingly, a dramatic change in regioselectivity is observed when dirhodium tetrakis(heptafluorobutyramide) is used as the catalyst, leading to the formation of oxazole-5-carboxylates and 5-phosphonates. An efficient synthesis of 2,5-diaryloxazole derivatives has been achieved through a rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes. This methodology has been successfully applied to the concise synthesis of the natural products balsoxin and texamine. Furthermore, rhodium(II) complexes catalyze the ring opening of N-sulfonyl 1,2,3-triazoles to form rhodium-iminocarbenoid intermediates, which can then react with nitriles to produce imidazoles. While this example leads to imidazoles, the generation of such reactive intermediates highlights the potential of rhodium catalysis for the synthesis of various five-membered heterocycles.

| Catalyst | Reactants | Product | Key Features | Reference |

| Dirhodium Tetraacetate | α-Diazo-β-keto-esters, Arenecarboxamides | 2-Aryloxazole-4-carboxylates | Carbene N-H insertion and cyclodehydration | |

| Dirhodium Tetrakis(heptafluorobutyramide) | α-Diazo-β-keto-esters, Arenecarboxamides | Oxazole-5-carboxylates | Catalyst-controlled regioselectivity | |

| Rhodium(II) Catalyst | 1,2,3-Triazoles, Aldehydes | 2,5-Diaryloxazoles | Annulation reaction |

Metal-Free Annulation Methods for Oxazole Ring Construction

The development of metal-free synthetic methods is of significant interest due to the potential for reduced cost, toxicity, and environmental impact. Several metal-free strategies have been established for the construction of the oxazole ring.

An iodine(III)-mediated [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen source (PhIO) provides a regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. This reaction is facilitated by the presence of a strong Brønsted acid such as triflic acid (TfOH) or triflimide (Tf₂NH). The methodology is applicable to both terminal and internal alkynes and has been used for the facile synthesis of an anti-inflammatory drug. Another metal-free approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides. Using trifluoromethanesulfonic acid (TfOH) as a catalyst, this protocol offers mild reaction conditions and good functional group tolerance for the synthesis of 2,4-disubstituted oxazoles.

| Reagent/Catalyst | Reactants | Product | Key Features | Reference |

| PhIO / TfOH or Tf₂NH | Alkynes, Nitriles | 2,4-Disubstituted or 2,4,5-Trisubstituted Oxazoles | Iodine(III)-mediated, [2+2+1] annulation | |

| TfOH | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Brønsted acid-catalyzed cyclization |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not extensively documented, related strategies for polysubstituted oxazoles, such as the Ugi and Passerini reactions, provide a conceptual framework. For instance, a four-component synthesis of 4–arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been reported, which involves the reaction of an aldehyde, hippuric acid, acetic anhydride (B1165640), and a catalyst in one pot.

A plausible, though not explicitly reported, three-component approach could involve the reaction of a phenacyl bromide derivative, an amine source like ammonium (B1175870) acetate, and a C2-building block that also provides the bromomethyl group. The Passerini three-component coupling, followed by a Staudinger/aza-Wittig/isomerization sequence, has been utilized to prepare 2,4,5-trisubstituted oxazoles, demonstrating the potential of MCRs in this field.

Table 1: Representative One-Pot Multicomponent Reactions for Oxazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| α-Azidocinnamaldehyde | Isocyanide | Carboxylic Acid | Triphenylphosphine, MeOH, rt | 2,4,5-Trisubstituted oxazole |

| Aldehyde | Hippuric Acid | Acetic Anhydride | Alum, Ethanol, Reflux | 4–Arylidene-2-phenyl-5(4H)-oxazolone |

Synthesis from α-Haloketones and Amine/Amide Precursors

The reaction of α-haloketones with primary amides, known as the Bredereck reaction, is a well-established and direct method for the synthesis of 2,4-disubstituted oxazoles. This method is particularly suitable for the synthesis of this compound, where 1,3-dibromoacetone (B16897) can be reacted with benzamide. The reaction proceeds through initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

A notable example is the synthesis of 4-chloromethyl-2-aryloxazoles from the reaction of 1,3-dichloropropanone with various substituted benzamides. By analogy, substituting 1,3-dibromoacetone would yield the corresponding 4-bromomethyl derivatives. The reaction conditions can be optimized by using different catalysts and solvents. For instance, silver triflate (AgOTf) has been shown to be an effective catalyst for the reaction between phenacyl bromides and amides.

Table 2: Synthesis of 4-(Halomethyl)-2-phenyl-oxazole Analogues from α-Haloketones and Benzamide

| α-Haloketone | Amide | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dichloroacetone | Benzamide | - | DMF | Reflux | Moderate |

| 1,3-Dibromoacetone | Benzamide | - | - | - | - |

| Phenacyl bromide | Acetamide | AgOTf | Ethyl acetate | 50-70 | Good |

| 2-Bromoacetophenone | Urea (B33335) | - | DMF, Microwave | - | Good |

Synthesis from α-Diazoketones and Amides

The reaction of α-diazoketones with amides provides another versatile route to 2,4-disubstituted oxazoles. This transformation is typically catalyzed by transition metals, such as copper or rhodium complexes. A novel method for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides using copper(II) triflate [Cu(OTf)2] as a catalyst. This reaction proceeds under relatively mild conditions and tolerates a range of functional groups.

For the synthesis of this compound, this methodology would require the use of 1-bromo-3-diazo-propan-2-one as the α-diazoketone precursor, which would then be reacted with benzamide in the presence of a suitable catalyst. The mechanism is believed to involve the formation of a metal carbene intermediate from the diazoketone, which then reacts with the amide. Subsequent intramolecular cyclization and dehydration afford the oxazole product.

Table 3: Metal-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones and Amides

| α-Diazoketone | Amide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Diazo-1-phenylethanone | Benzamide | Cu(OTf)2 (10 mol%) | 1,2-Dichloroethane | 80 | 87 |

| Substituted α-diazoketones | Substituted amides | Cu(OTf)2 | 1,2-Dichloroethane | 80 | Good to Excellent |

| Diazo dicarbonyl compounds | Amides | Rh(I) catalyst | - | - | Moderate |

Oxidative Cyclization Approaches

Oxidative cyclization reactions have emerged as powerful tools for the construction of heterocyclic rings. For the synthesis of oxazoles, these methods often involve the intramolecular cyclization of precursors such as enamides or unsaturated amides, with the concomitant formation of the aromatic oxazole ring. A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed for the preparation of 2,5-disubstituted oxazoles using N-bromosuccinimide (NBS) as the oxidant. To adapt this for the synthesis of this compound, one could envision starting with an N-(2-bromoallyl)benzamide. The oxidative cyclization would then be expected to yield the desired product.

Another approach involves the iodine(III)-promoted oxidative cyclization of N-styrylbenzamides, which yields 2,5-disubstituted oxazoles. While this specific substitution pattern is not the target, it highlights the utility of hypervalent iodine reagents in mediating such transformations. Phenyliodine diacetate (PIDA) has also been used for the intramolecular oxidative cyclization of enamides to form functionalized oxazoles.

Table 4: Oxidative Cyclization Strategies for the Synthesis of Substituted Oxazoles

| Precursor | Oxidant/Catalyst | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| N-Allylbenzamide | NBS | 1,2-Dichloroethane | 100 | 2,5-Disubstituted oxazole |

| N-Styrylbenzamide | PhI(OTf)2 (in situ) | CH2Cl2/Et2O | -78 to 0 | 2,5-Disubstituted oxazole |

| Enamide | PIDA | - | - | Functionalized oxazole |

Erlenmeyer-Plochl Reactions

The Erlenmeyer-Plochl reaction is a classical method for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones, also known as azlactones. This reaction involves the condensation of N-acylglycines, such as hippuric acid, with aldehydes in the presence of acetic anhydride and a weak base, typically sodium acetate. The resulting azlactones are versatile intermediates that can be converted to various other compounds, including α-amino acids.

To obtain a 4-bromomethyl substituent, one would need to employ bromoacetaldehyde (B98955) or a synthetic equivalent in the condensation with hippuric acid. However, the reactivity and stability of bromoacetaldehyde can be problematic. An alternative strategy would be to use an aldehyde with a functional group that can be readily converted to a bromomethyl group after the azlactone formation. For example, the condensation with glyoxylic acid could yield a 4-carboxy-2-phenyl-5(4H)-oxazolone, which could then be reduced and subsequently brominated. Another possibility is the use of an aldehyde with a protected hydroxyl group, which can be deprotected and brominated after the oxazolone (B7731731) ring is formed.

Table 5: Erlenmeyer-Plochl Reaction for the Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones

| Aldehyde | N-Acylglycine | Reagents | Conditions | Product |

|---|---|---|---|---|

| Benzaldehyde | Hippuric Acid | Acetic anhydride, Sodium acetate | Heating | 4-Benzylidene-2-phenyl-5(4H)-oxazolone |

| p-Nitrobenzaldehyde | Hippuric Acid | Acetic anhydride, Sodium acetate | 100 °C, 15 min | (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one |

| Furfuraldehyde | Benzoyl glycine | Acetic anhydride, Sodium acetate | Reflux | 4-(Furfurylidene)-2-phenyl-oxazol-5-one |

Reactivity and Derivatization Strategies of 4 Bromomethyl 2 Phenyl Oxazole

Reactivity Profile of the 4-Bromomethyl Group

The 4-bromomethyl group serves as the primary site for a variety of chemical transformations, behaving as a reactive electrophile. Its benzylic-like character enhances its susceptibility to nucleophilic attack and its participation in cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the oxazole (B20620) ring activates the methylene-bound bromine atom, making it an excellent leaving group in nucleophilic substitution reactions. This facilitates the introduction of a wide range of functional groups at the 4-position. Research on analogous 2-(halomethyl)-4,5-diaryloxazoles has demonstrated that the bromomethyl variant is more reactive than its chloromethyl counterpart.

With Stabilized Carbanions: The reaction of 4-bromomethyl-2-phenyl-oxazole with stabilized carbanions, such as those derived from malonic esters, provides an efficient route for carbon-carbon bond formation. For instance, in a concise synthesis of the anti-inflammatory drug Oxaprozin, the analogous 2-(bromomethyl)oxazole readily undergoes alkylation with diethyl malonate in the presence of a base like sodium hydride, affording the corresponding diester in high yield.

With Alkylamino-, Alkylthio-, and Alkoxyl- Moieties: The electrophilic carbon of the bromomethyl group readily reacts with a variety of heteroatomic nucleophiles.

Alkylamino moieties: Primary and secondary amines, as well as other nitrogen-containing heterocycles like imidazole (B134444), can displace the bromide to form the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

Alkylthio- moieties: Thiolates, such as those generated from thiophenol and a base, react smoothly to yield thioethers.

Alkoxyl- moieties: Alkoxides and phenoxides are also effective nucleophiles, leading to the formation of ethers.

The following table summarizes representative nucleophilic substitution reactions on a similar 2-(halomethyl)-4,5-diphenyloxazole scaffold, illustrating the versatility of this reaction type.

| Nucleophile | Reagents and Conditions | Product Type |

| Diethyl malonate | NaH, THF, 5°C to rt, 16h | C-Alkylation |

| Ethanolamine | Ethanol, reflux, 6h | N-Alkylation |

| Cyclohexylamine | TEA, THF, 60°C, 2h | N-Alkylation |

| Diethylamine | Benzene, reflux, 3h | N-Alkylation |

| Imidazole | NaH, DMF, 5°C, 2h | N-Alkylation |

| Sodium methoxide | MeOH, 5°C to rt, 16h | O-Alkylation |

| 4-Bromophenol | K2CO3, DMF, 100°C | O-Alkylation |

| Thiophenol | NaH, DMF, 5°C to rt | S-Alkylation |

Cross-Coupling Reactions at the Bromomethyl Position

While less common than nucleophilic substitution, the bromomethyl group can potentially participate in various transition metal-catalyzed cross-coupling reactions, acting as an electrophilic partner.

The Suzuki coupling reaction, which typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a powerful tool for C-C bond formation. While traditionally applied to aryl and vinyl halides, modifications of the Suzuki reaction have been developed for benzylic halides. A copper-catalyzed Suzuki-Miyaura type cross-coupling of benzyl (B1604629) bromides with arylboronic acids has been reported, suggesting that this compound could potentially undergo similar transformations to introduce aryl or heteroaryl groups at the methylene (B1212753) position. researchgate.net

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. Benzylic halides are known to be viable electrophiles in Stille couplings. This suggests a potential route for the derivatization of this compound with a wide range of organostannane reagents, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl moieties.

Other palladium and copper-catalyzed reactions could also be employed for the derivatization of the bromomethyl group. For example, copper-catalyzed cross-coupling of benzylic bromides with terminal alkynes is a known transformation. rsc.org Additionally, functionalized arylmagnesium halides have been shown to couple with benzylic bromides in the presence of a copper catalyst. acs.orgorganic-chemistry.org These methodologies present further opportunities for the elaboration of the this compound scaffold.

Reactivity of the 2-Phenyl-Oxazole Ring System

The 2-phenyl-oxazole ring is an aromatic heterocycle with its own characteristic reactivity, which is generally distinct from that of the bromomethyl group.

The oxazole ring is a weak base and is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.com When such reactions do occur, the preferred site of attack is the C5 position. For instance, the bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole. slideshare.net Nitration and sulfonation of the oxazole ring itself are generally difficult to achieve. slideshare.net

The oxazole ring can also participate in cycloaddition reactions. It can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after subsequent rearrangement. pharmaguideline.com Furthermore, formal [3+2] cycloaddition reactions of oxazoles with species like nitrosobenzene (B162901) have been observed, proceeding through a ring-opening mechanism. researchgate.net

The oxazole ring is susceptible to cleavage under harsh conditions, such as with strong acids or oxidizing agents like potassium permanganate (B83412) and ozone. pharmaguideline.com However, it is generally stable to reducing agents. slideshare.net

Electrophilic Aromatic Substitution Patterns (e.g., Bromination)

The oxazole ring is generally considered to be electron-deficient, making electrophilic substitution on the heterocyclic core challenging unless activating, electron-releasing groups are present. pharmaguideline.com The order of reactivity for the unsubstituted oxazole ring towards electrophiles is typically C4 > C5 > C2. pharmaguideline.com However, in this compound, the C4 and C2 positions are already substituted. Therefore, electrophilic attack would be predicted to occur at the C5 position, though this is generally difficult. pharmaguideline.com

More readily, the phenyl ring at the C2 position can undergo electrophilic aromatic substitution. The reaction follows the standard mechanism involving the generation of a strong electrophile, typically with a Lewis acid catalyst, followed by the attack of the aromatic ring to form a stabilized carbocation (Wheland intermediate), and subsequent deprotonation to restore aromaticity. lumenlearning.com The oxazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring. However, substitution at the para position is also possible.

A relevant example is the bromination of 4-methyl-2-phenyloxazole. When treated with bromine in benzene, the hydrobromide salt of the brominated product precipitates. thieme-connect.de This demonstrates that electrophilic substitution on the phenyl ring is a viable reaction pathway for this class of compounds.

Regioselective Metallation and Subsequent Electrophilic Quenching Reactions

Deprotonation of the oxazole ring via metallation is a powerful tool for introducing substituents. The most acidic proton on the oxazole nucleus is at the C2 position, making it the primary site for deprotonation with strong bases like organolithium reagents. pharmaguideline.comwikipedia.org However, the resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with ring-opened isonitrile intermediates. pharmaguideline.comwikipedia.org In the case of this compound, the C2 position is occupied by the phenyl group.

The next most likely site for metallation would be the C5 position. While less acidic than C2, direct deprotonation at C5 can be achieved, particularly with stronger or more complex metallating agents. Once the C5-metallated species is formed, it can be trapped by a variety of electrophiles in a process known as electrophilic quenching. This two-step sequence allows for the regioselective introduction of a wide range of functional groups. Although much of the detailed research has focused on isoxazole (B147169) derivatives, the principles are applicable to oxazoles. umt.eduumt.educlockss.org For instance, C-5 lithiated alkylisoxazoles have been successfully quenched with electrophiles like dialkyl azodicarboxylates to form new C-N bonds. umt.edu

Nucleophilic Addition at the C2 Position of the Oxazole Ring

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com While direct nucleophilic aromatic substitution is uncommon on an unsubstituted oxazole, the presence of a good leaving group at C2 facilitates this reaction. pharmaguideline.com

In the absence of a leaving group, strong nucleophiles can add to the C2 position, but this often leads to cleavage of the oxazole ring rather than a simple addition product. pharmaguideline.com The initial attack by a nucleophile at C2 can trigger a ring-opening cascade, forming an isonitrile intermediate, which is a common reactivity pattern for oxazoles, especially after metallation at C2. wikipedia.org

Ring-Opening and Recyclization Reactions Leading to New Heterocyclic Frameworks (e.g., Thiazoline (B8809763) Formation)

The susceptibility of the oxazole ring to cleavage under certain conditions opens pathways to new heterocyclic systems. As mentioned, nucleophilic attack or deprotonation at C2 can lead to a ring-opened isonitrile. pharmaguideline.comwikipedia.org This reactive intermediate can then be trapped intramolecularly or intermolecularly to form new rings.

For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com While direct conversion to thiazolines is less commonly documented, a plausible pathway exists. Ring-opening of the oxazole would generate an enolate-isonitrile intermediate. wikipedia.org This intermediate could then react with a sulfur source, such as hydrogen sulfide (B99878) or a thiol, followed by cyclization to yield a thiazoline or thiazole (B1198619). This strategy leverages the inherent reactivity of the oxazole ring to construct different five-membered heterocycles. The oxidation of thiazolines and oxazolines to their aromatic thiazole and oxazole counterparts is a well-established transformation, often employing copper(I) and copper(II) salts. nih.gov

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])

Oxazoles are versatile partners in various cycloaddition reactions, serving as dienes or dipolarophiles to construct more complex molecular architectures.

[4+2] Cycloadditions (Diels-Alder Reactions) : The oxazole ring can function as an azadiene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich alkenes or alkynes. wikipedia.orgclockss.org These reactions are a well-established route to pyridines (from alkenes) and furans (from alkynes). wikipedia.org The substitution pattern on the oxazole significantly influences reactivity; electron-withdrawing groups on the oxazole enhance its character as an electron-deficient diene. clockss.orgnih.gov Intramolecular Diels-Alder reactions of oxazoles (IMDAO) are particularly powerful for synthesizing complex alkaloids and other natural products. thieme-connect.com

[3+2] Cycloadditions : Oxazoles can also participate as the 2π component in [3+2] cycloadditions with various 1,3-dipoles. For instance, reactions with arynes can proceed through a [3+2] cycloaddition/[4+2] cycloreversion sequence to generate isoindoles. researchgate.net Another strategy involves the reaction of aldehydes with tosylmethylisocyanide (TosMIC) in the van Leusen oxazole synthesis, which proceeds via a [3+2] cycloaddition mechanism to form the oxazole ring itself. nih.gov

[2+2] and [4+4] Cycloadditions : Photochemical cycloadditions offer further possibilities. In reactions with o-quinones, oxazoles can undergo [2+2], [4+2], and even [4+4] cycloadditions. acs.org The specific pathway is highly dependent on the substitution pattern of the oxazole. A substituent at C2, such as the phenyl group in this compound, tends to disfavor the [4+4] pathway while favoring the [4+2] and [2+2] routes. Conversely, a substituent at C4, like the bromomethyl group, disfavors the [2+2] pathway while favoring the [4+4] reaction. acs.org

| Reaction Type | Reactant Partner | Key Features and Outcome | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Alkenes, Alkynes | Inverse-electron-demand reaction. Forms pyridines from alkenes and furans from alkynes. Reactivity enhanced by electron-withdrawing groups on the oxazole. | wikipedia.orgclockss.org |

| [3+2] Cycloaddition | Arynes, Nitroso compounds | Can proceed via a cycloaddition/cycloreversion cascade to yield new heterocycles like isoindoles or 2,5-dihydro-1,2,4-oxadiazoles. | researchgate.net |

| [2+2] Photocycloaddition | o-Quinones | Paternò-Büchi reaction to form oxetanes. Favored by C2-substituents on the oxazole. | acs.org |

| [4+4] Photocycloaddition | o-Quinones | Forms an eight-membered ring. Favored by C4-substituents on the oxazole. | acs.org |

Functionalization via C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical method for functionalizing heterocyclic cores, avoiding the need for pre-functionalized starting materials like organometallics. Transition-metal catalysis, particularly with palladium, has been successfully applied to the direct arylation and alkenylation of oxazoles. nih.govorganic-chemistry.org

For 2-phenyl-oxazole derivatives, C-H activation can be directed to several positions. Palladium-catalyzed protocols have shown high efficiency for direct arylation at the C5 position of the oxazole ring. nih.gov Additionally, C-H activation can occur at the ortho positions of the C2-phenyl group. Novel rhodium(III)-catalyzed cascade reactions of 2-phenyloxazoles with maleimides have been developed to construct complex pyrroloisoquinoline derivatives through a C-H activation/annulation sequence. researchgate.net These methods provide a direct route to elaborate on the this compound core at positions that are otherwise difficult to access.

Advanced Analogue Synthesis and Structural Diversification Techniques

The diverse reactivity of this compound allows for extensive structural diversification to generate libraries of advanced analogues. The strategies discussed provide a toolbox for modifying the molecule at multiple sites.

A primary and highly effective point of diversification is the bromomethyl group at the C4 position . This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. As demonstrated with analogous 2-(halomethyl)-oxazoles, this position reacts well with amines, alkoxides, phenoxides, and sulfur nucleophiles (e.g., thiocyanates, thiophenoxides) to yield the corresponding substituted methyl-oxazoles in high yields. nih.gov This provides a straightforward entry into ethers, amines, and thioethers, which are of interest for their potential biological activities. nih.gov

Further diversification can be achieved by leveraging the reactivity of the heterocyclic core and the phenyl ring:

C5-Functionalization : Using regioselective metallation followed by electrophilic quenching or direct C-H activation, a variety of substituents can be installed at the C5 position.

Phenyl Ring Modification : Standard electrophilic aromatic substitution can be used to introduce functional groups onto the C2-phenyl ring, primarily at the meta and para positions.

Core Structure Elaboration : Cycloaddition reactions ([4+2], [3+2], etc.) can be employed to fuse new rings onto the oxazole core or to use the oxazole as a precursor for entirely different heterocyclic systems like pyridines and furans.

By combining these strategies—nucleophilic substitution at the bromomethyl handle, C-H activation at C5, electrophilic substitution on the phenyl ring, and cycloaddition reactions—a medicinal chemist can systematically and efficiently generate a large and diverse library of analogues from the single starting material, this compound.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for Synthetic Transformations of 4-Bromomethyl-2-phenyl-oxazole

Detailed mechanistic investigations specifically for this compound are not extensively documented in publicly available literature. However, the reaction mechanisms can be inferred from studies on analogous halomethyl-substituted heterocyclic compounds. The primary synthetic transformations of the bromomethyl group involve nucleophilic substitution reactions.

Computational studies on similar systems, such as the reaction of imidazole (B134444) with 2-bromo-1-arylethanone derivatives, suggest that these reactions proceed through a transition state where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction kinetics are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the oxazole (B20620) ring. For instance, kinetic isotope effect (KIE) studies on nucleophilic aromatic substitution (SNAr) reactions with azole nucleophiles have revealed that these reactions can proceed through a spectrum of mechanisms, from stepwise to concerted, depending on the substrate structure. While the substitution on the methyl group of this compound is an SN2 type reaction rather than SNAr, the electronic influence of the 2-phenyl-oxazole moiety on the reaction rate and mechanism is a key area for investigation.

Further research, including kinetic studies and the isolation or spectroscopic detection of reaction intermediates, would be necessary to fully elucidate the specific mechanistic pathways for various synthetic transformations of this compound.

Elucidation of Reactivity Pathways Involving the Bromomethyl Group and the Oxazole Ring (e.g., Ring-Opening Mechanisms, Cyclization Pathways)

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it a versatile precursor for a variety of derivatives through nucleophilic substitution.

Pathways Involving the Bromomethyl Group:

The bromomethyl group serves as a key functional handle for the introduction of various substituents. Nucleophiles such as amines, thiols, and alkoxides can readily displace the bromide ion to form the corresponding substituted methyl-oxazole derivatives. Quantum chemical and experimental studies on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have revealed a complex, stepwise reaction pathway involving initial attack at the heteroatom (selenium in this case) followed by ring-opening and rearrangement. While the oxazole ring is generally more stable, this highlights the potential for complex reactivity beyond simple substitution at the methylene (B1212753) carbon.

Cyclization Pathways:

The bifunctional nature of derivatives formed from this compound can be exploited in intramolecular cyclization reactions to construct more complex heterocyclic systems. For instance, if the nucleophile used in the initial substitution also contains a reactive functional group, subsequent intramolecular reactions can lead to the formation of fused ring systems. Studies on the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts have demonstrated the feasibility of forming polycyclic heteroaromatic compounds through radical cyclization. A similar strategy could potentially be applied to derivatives of this compound.

An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported involving an intramolecular copper-catalyzed cyclization of functionalized enamides, which are obtained from the nucleophilic ring-opening of 2-phenyl-5-oxazolone precursors. This demonstrates the utility of cyclization reactions in the synthesis of substituted oxazoles, a principle that could be extended to derivatives of this compound.

Ring-Opening Mechanisms:

The oxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. However, ring-opening can occur under specific and often harsh conditions, or if the ring is suitably activated. For instance, a novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones has been observed, catalyzed by cytosolic aldehyde oxidase. While this is an oxidative process, it indicates that the oxazole ring is not entirely inert. The presence of the phenyl group at the 2-position and the bromomethyl group at the 4-position of the target compound could influence its susceptibility to ring-opening reactions, although specific studies on this are lacking.

The following table summarizes potential reactivity pathways for this compound based on analogous systems.

| Reactivity Pathway | Description | Potential Products | Analogous System/Study |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Direct displacement of the bromide ion by a nucleophile at the methylene carbon. | Amines, ethers, thioethers, etc. | Reactions of halomethyl-azoles. |

| Intramolecular Cyclization | Subsequent ring formation from a derivative of this compound. | Fused heterocyclic systems. | Copper-catalyzed cyclization of enamides. |

| Radical Cyclization | Formation of new rings via radical intermediates. | Polycyclic heteroaromatics. | Cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. |

| Oxidative Ring Transformation | Oxidation of the oxazole ring itself. | 2-Oxazolone derivatives. | Aldehyde oxidase-catalyzed oxidation of 2H-oxazoles. |

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a crucial role in controlling the selectivity and enhancing the efficiency of synthetic transformations involving this compound.

Catalysts in Nucleophilic Substitution:

While many nucleophilic substitutions on the bromomethyl group can proceed thermally, catalysts can be employed to enhance reaction rates and improve yields, particularly with weaker nucleophiles. Phase-transfer catalysts, for example, can facilitate reactions between water-soluble nucleophiles and the organic-soluble substrate.

Catalysts in Cyclization Reactions:

Transition metal catalysts are particularly important in mediating cyclization reactions.

Copper Catalysis: Copper catalysts have been shown to be effective in the intramolecular cyclization of functionalized enamides to form substituted oxazoles. The choice of the copper source and ligands can influence the reaction efficiency.

Gold Catalysis: Gold(III) catalysts have been utilized in the bromocyclization of propargylic amides to synthesize bromo(phenyl)methylene-dihydrooxazoles. This indicates the potential of gold catalysis in reactions involving both bromine and cyclization in oxazole-related systems.

Lewis Acid Catalysis: Lewis acids can activate the oxazole ring or other functional groups within the molecule to promote cyclization. For example, Lewis acid-catalyzed benzannulation has been achieved via a [4+2] cycloaddition of o-alkynyl(oxo)benzenes with alkynes.

Reagents for Specific Transformations:

The choice of reagents is critical for directing the reaction towards the desired product.

Bases: In nucleophilic substitution reactions, the choice of base can be critical, especially if the nucleophile is an alcohol or thiol, to generate the more nucleophilic alkoxide or thiolate. In some cases, the base can also influence the reaction mechanism, as seen in SNAr reactions where general base catalysis can occur.

Radical Initiators: For radical cyclization pathways, radical initiators such as azobisisobutyronitrile (AIBN) are required to generate the initial radical species.

The following table provides examples of catalysts and reagents and their potential roles in the transformations of this compound.

| Catalyst/Reagent | Reaction Type | Role | Example from Analogous Systems |

|---|---|---|---|

| Copper(I/II) salts | Intramolecular Cyclization | Promotes C-N or C-O bond formation. | Synthesis of 2-phenyl-4,5-substituted oxazoles. |

| Gold(III) salts | Bromocyclization | Activates alkynes and promotes cyclization. | Synthesis of bromooxazolines from propargylic amides. |

| Lewis Acids (e.g., BF3·OEt2) | Prins/Friedel-Crafts Cyclization | Activates carbonyls and alkenes for intramolecular reactions. | Cascade intramolecular Prins/Friedel–Crafts cyclization. |

| AIBN | Radical Cyclization | Initiates the formation of radical species. | Cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. |

| Potassium Carbonate (K2CO3) | Nucleophilic Substitution / van Leusen Oxazole Synthesis | Acts as a base to deprotonate nucleophiles or activate reagents. | Synthesis of oxazoles via the van Leusen reaction. |

Applications in Medicinal Chemistry Research

Utilization as a Molecular Scaffold for Bioactive Compounds

The structural rigidity and electronic properties of the 2-phenyl-oxazole core make it an attractive scaffold for the design of bioactive compounds. The presence of the bromomethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of chemical space and the generation of diverse compound libraries.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. While specific examples of 4-Bromomethyl-2-phenyl-oxazole in scaffold hopping are not extensively documented, the oxazole (B20620) ring itself is a common participant in such strategies. For instance, the replacement of other heterocyclic rings with an oxazole moiety can be employed to alter the physicochemical properties of a lead compound while maintaining the key pharmacophoric interactions with the biological target. The 2-phenyl-oxazole skeleton can be considered a bioisostere for other aromatic systems, and the bromomethyl group allows for its incorporation into a variety of molecular architectures to explore new chemical space.

The synthesis of novel chemical entities is a cornerstone of drug discovery. This compound is a useful intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of larger molecular frameworks.

For example, this compound has been utilized in the synthesis of purine (B94841) derivatives. In one study, it was reacted with 6-chloro-purin-2-amine to produce both N⁹- and N⁷-isomers of 2-amino-6-chloro-9/7-(2-phenyloxazol-4-ylmethyl)purine. These compounds were designed as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein that is a target in cancer therapy. This synthesis demonstrates the utility of this compound as a building block for creating novel compounds with specific biological targets in mind.

Role in Contemporary Drug Discovery Pipelines

The journey of a drug from an initial concept to a marketed product is a long and complex process. Compounds like this compound and its derivatives can play a role at various stages of this pipeline, from the initial identification of a "hit" compound to the optimization of a "lead" candidate.

Lead identification involves finding a promising molecule that shows the desired biological activity and has the potential to be developed into a drug. High-throughput screening of compound libraries is a common method for lead identification. Oxazole-containing compounds are often included in these libraries due to their broad spectrum of biological activities.

Once a lead compound is identified, the lead optimization phase begins, where medicinal chemists modify the structure of the lead to improve its properties. The 2-phenyl-oxazole scaffold can be a starting point for optimization. For instance, modifications to the phenyl ring or the introduction of substituents at other positions on the oxazole ring can be explored to enhance target binding affinity and selectivity. The bromomethyl group of this compound provides a convenient point for such modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).

In modern drug discovery, computational methods such as virtual screening and molecular docking are indispensable tools for identifying potential drug candidates and understanding their interactions with biological targets at a molecular level. Virtual screening involves the computational filtering of large compound databases to identify molecules that are likely to bind to a specific target.

Pharmacological Activities and Exploration of Biological Targets

The oxazole nucleus is a versatile pharmacophore that has been incorporated into a wide range of compounds with diverse pharmacological activities. These activities are often dependent on the substitution pattern around the oxazole core.

Derivatives of 2-phenyl-oxazole have been investigated for a variety of therapeutic applications. The pharmacological activities of oxazole-containing compounds are extensive and include:

Anticancer activity: Many oxazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, a series of 2-phenyl-4-substituted oxazole derivatives were synthesized and studied for their potential to inhibit cancer cell growth. The 2-phenyloxazole-substituted purine synthesized from this compound showed antiproliferative activity against breast cancer cell lines.

Antimicrobial activity: The oxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.

Anti-inflammatory activity: Certain oxazole derivatives have demonstrated anti-inflammatory effects.

Enzyme inhibition: As seen with the Hsp90 inhibitors, the oxazole scaffold can be used to design molecules that specifically inhibit the activity of enzymes involved in disease processes.

The exploration of biological targets for this compound and its derivatives is an ongoing area of research. The ability to easily modify the structure of this compound makes it a valuable tool for probing the function of various biological systems and for the discovery of new therapeutic agents.

Anticancer Activities

The oxazole core is a prominent feature in many compounds designed for anticancer research. nih.govwjpmr.com Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and direct cytotoxic effects on cancer cell lines.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. frontiersin.org Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.net While direct studies on this compound are limited, the broader class of oxazole-containing compounds has shown significant activity as tubulin polymerization inhibitors. mdpi.comunipa.itacs.org For example, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, has been identified as a potent inhibitor of tubulin polymerization, leading to mitotic catastrophe and cell death in various cancer cell lines. nih.gov This compound demonstrated significant tumor growth inhibition in xenograft models of colorectal adenocarcinoma and neuroepithelioma. nih.gov The structural similarities suggest that this compound could serve as a valuable starting point for the development of new tubulin inhibitors.

Cancer Cell Proliferation Inhibition:

Beyond tubulin inhibition, oxazole derivatives have demonstrated broader anti-proliferative effects against a range of cancer cell lines. In a notable study, a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activity. nih.gov Among these, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed the highest anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. nih.gov This finding highlights the potential of the 2-phenyl-oxazole core, substituted at the 4 and 5 positions, in designing new anticancer agents.

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung Cancer) | Highest anti-proliferative activity in its series |

Antimicrobial Potencies

The oxazole moiety is a key component in numerous compounds exhibiting a wide spectrum of antimicrobial activities. nih.gov Research has explored the efficacy of oxazole derivatives against various pathogens.

Antibacterial and Antifungal Activities:

Substituted oxazoles have shown promise as both antibacterial and antifungal agents. researchgate.netnih.govnih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the oxazole ring. nih.gov For instance, a study on 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives revealed good antimicrobial activity against several bacterial and fungal strains. researchgate.net Another study highlighted that certain 4-substituted-2-phenyl oxazol-5(4H)-one derivatives possess appreciable antibacterial activity. nih.gov

Antitubercular Activity:

The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. Oxazole-containing compounds have been investigated for their potential against Mycobacterium tuberculosis. biointerfaceresearch.comnih.gov A study on 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives demonstrated their potential as a promising template for developing new anti-tubercular drugs. biointerfaceresearch.com

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a significant area of research in drug discovery.

Prolyl Oligopeptidase (PREP) Inhibition:

Prolyl oligopeptidase (PREP) is a serine protease implicated in neurodegenerative diseases. mdpi.comnih.gov Inhibition of PREP is a therapeutic strategy, and oxazole-based compounds have emerged as potent inhibitors. mdpi.comresearchgate.net Notably, nonpeptidic oxazole-based PREP inhibitors have been discovered that can modulate the protein-protein interactions of PREP, offering a novel mechanism of action. frontiersin.org

Cyclooxygenase (COX-2) Inhibition:

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. otago.ac.nz The 2-phenyl-oxazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. For example, 2-(2-arylphenyl)benzoxazoles have been identified as a new class of selective COX-2 inhibitors with in vivo anti-inflammatory potency. otago.ac.nz

Modulation of Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) represents a frontier in drug discovery, offering the potential to target cellular pathways that are difficult to address with traditional enzyme inhibitors. jddtonline.infounife.itnih.gov Small molecules that can either disrupt or stabilize these interactions are of great interest. jddtonline.infonih.gov The planar and substituted nature of the this compound core makes it a candidate for designing molecules that can fit into the often large and shallow interfaces of PPIs. While specific examples directly involving this compound are not yet prevalent, the general principles of small-molecule PPI modulation suggest a potential future direction for research. jddtonline.infounife.it

Anti-inflammatory and Analgesic Properties

Derivatives of the 2-phenyl-oxazole structure have been shown to possess both anti-inflammatory and analgesic properties. nih.govresearchgate.netbioorganica.com.ua The anti-inflammatory effects are often linked to the inhibition of enzymes like COX-2, which are involved in the inflammatory cascade. otago.ac.nznih.gov

A study on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones demonstrated their analgesic activity. nih.gov In the acetic acid-induced writhing test, a model for peripheral analgesia, these compounds significantly reduced the number of writhes, suggesting a mechanism that may involve COX inhibition. nih.gov

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one (methoxy-substituted derivative) | Acetic acid-induced writhing test | -41.98% reduction in writhing | COX inhibition |

Receptor Antagonism Studies

Neuropeptide S Receptor Antagonists:

The neuropeptide S (NPS) system is involved in various physiological processes, including anxiety and arousal, making the NPS receptor (NPSR) a target for therapeutic intervention. unipa.itnih.govumn.edu Research into NPSR antagonists has led to the development of compounds with an oxazolo[3,4-a]pyrazine core. nih.gov While structurally distinct from this compound, this work demonstrates the utility of the oxazole motif in designing receptor antagonists.

Investigations in Specific Disease Models

Parkinson's Disease:

As mentioned in the context of enzyme inhibition, oxazole-based PREP inhibitors have been investigated in models of Parkinson's disease. frontiersin.org These compounds have shown disease-modifying effects by reducing α-synuclein dimerization and restoring motor function in animal models. frontiersin.org

SARS-CoV-2:

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. A recent study identified novel oxazole-based macrocycles as inhibitors of SARS-CoV-2 Mpro. nih.gov This highlights the potential of the oxazole scaffold in the development of antiviral agents.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations aim to identify the key structural motifs responsible for their therapeutic effects and to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. The 2,4-disubstituted oxazole core is a versatile scaffold, and its biological activity can be finely tuned by modifying the substituents at the C2 and C4 positions. jlu.edu.cnderpharmachemica.com Understanding these relationships is essential for optimizing this class of compounds into viable drug candidates.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of this compound derivatives can be significantly altered by strategic modifications to its core structure. The primary points for modification include the 2-phenyl ring and the 4-bromomethyl group.

Modifications of the 2-Phenyl Ring: The phenyl group at the C2 position is a critical determinant of biological activity, often involved in hydrophobic or π-π stacking interactions within the target protein's binding pocket. nih.gov The electronic properties and size of substituents on this ring can drastically affect binding affinity and selectivity.

Electronic Effects: Introducing electron-donating groups (EDG) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWG) such as nitro (-NO2) or halogens (-Cl, -F) can modulate the electron density of the entire molecule, influencing its interaction with biological targets. nih.gov For instance, studies on some bioactive heterocyclic compounds have shown that the presence of an EDG can enhance antibacterial activity, while EWGs may increase antitumor potency. nih.govresearchgate.net In a series of 4-phenyl-2-oxazole derivatives designed as PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity through favorable interactions with the target's metal-binding domain. nih.gov

Steric Effects: The position of the substituent (ortho, meta, or para) is also crucial. A bulky substituent in the ortho position could cause a conformational twist, altering the planarity between the phenyl and oxazole rings and potentially leading to a loss or gain of activity depending on the target's topology. Para-substitution is often favored as it extends the molecule into solvent-exposed regions of a binding site without causing significant steric hindrance.

Modifications of the 4-Bromomethyl Group: The bromomethyl group at the C4 position is a reactive handle that can serve as a key point for diversification. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. This allows for the exploration of different interactions, such as hydrogen bonding or salt bridges, which can enhance target affinity and selectivity. Replacing the bromine with various amines, thiols, or larger heterocyclic moieties can lead to derivatives with profoundly different biological and pharmacokinetic properties.

Table 1: Illustrative SAR of 2-Phenyl Ring Modifications on Hypothetical Biological Activity

| R-Group (at para-position) | Group Type | Predicted Efficacy | Predicted Selectivity | Rationale |

| -H | Neutral | Baseline | Baseline | Unsubstituted parent compound. |

| -OCH₃ | Electron-Donating | Increased | Variable | May enhance hydrogen bonding or hydrophobic interactions. nih.gov |

| -Cl | Electron-Withdrawing | Increased | Increased | Halogens can form halogen bonds and increase membrane permeability. jlu.edu.cn |

| -NO₂ | Strong Electron-Withdrawing | Decreased/Increased | Variable | Can significantly alter electronic profile; may introduce unfavorable interactions. nih.gov |

| -CF₃ | Lipophilic, Electron-Withdrawing | Increased | Increased | Enhances metabolic stability and lipophilicity for better cell penetration. |

Conformational Studies of Bioactive Analogues

Conformational analysis, often performed using computational methods like potential energy surface (PES) scans, can identify the most stable (lowest energy) conformers. cumhuriyet.edu.tr Studies on other bi-aryl heterocyclic systems have shown that the most stable conformation is not always the bioactive one; the molecule may adopt a higher-energy conformation upon binding to a receptor. mdpi.com

Introducing bulky substituents, particularly at the ortho-position of the phenyl ring or on the 4-methyl group, can restrict rotation around the C-C bond. This leads to more conformationally constrained analogues. Such rigidification can be advantageous, as it may lock the molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects by preventing binding to other receptors. It has been observed in other classes of oxazole derivatives that steric properties and conformational preferences are directly related to their inhibitory potency. derpharmachemica.com

Pharmacophore Modeling for Target Binding Prediction

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This model serves as a 3D query to screen large compound libraries for novel hits or to guide the design of new derivatives with enhanced activity. chemrxiv.orgchemrxiv.org

A hypothetical pharmacophore model for a bioactive this compound derivative could include the following features:

Aromatic/Hydrophobic Region: The 2-phenyl ring is a primary candidate for a hydrophobic or aromatic feature, crucial for van der Waals or π-π stacking interactions.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the oxazole ring are potential hydrogen bond acceptors, capable of forming key interactions with hydrogen bond donor residues in a protein's active site.

Hydrophobic Feature: The oxazole ring itself can contribute to hydrophobic interactions.